Home > Products > Screening Compounds P61328 > Bay 869766;rdea119
Bay 869766;rdea119 -

Bay 869766;rdea119

Catalog Number: EVT-1585807
CAS Number:
Molecular Formula: C19H20F3IN2O5S
Molecular Weight: 572.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BAY 869766, also known as Refametinib or RDEA119, is a potent allosteric inhibitor of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK) pathway, specifically targeting MEK1 and MEK2. This compound has garnered attention for its potential in cancer therapy due to its ability to selectively inhibit cell proliferation in various tumor types. It is currently under investigation in clinical trials for treating solid tumors, including melanoma and colorectal cancer.

Source

BAY 869766 was developed by Bayer Pharmaceuticals and has been extensively studied for its pharmacological properties and therapeutic applications. The compound's development was motivated by the need for targeted therapies in oncology, particularly those that can effectively inhibit the MEK-ERK signaling pathway, which plays a critical role in cell growth and survival.

Classification

BAY 869766 is classified as a small molecule drug. It falls under the category of investigational drugs, specifically designed to target the MEK1/2 enzymes through allosteric modulation rather than competitive inhibition. This unique mechanism of action distinguishes it from traditional kinase inhibitors.

Synthesis Analysis

Methods

The synthesis of BAY 869766 involves several organic chemistry techniques, including multi-step synthesis that typically begins with the preparation of key intermediates followed by coupling reactions to form the final compound. The synthesis has been optimized to enhance yield and purity, making it suitable for both preclinical and clinical studies.

Technical Details

The synthetic route may include:

  1. Formation of the core structure: Utilizing cyclopropane chemistry to establish the framework.
  2. Functionalization: Introduction of fluorine and iodine substituents on aromatic rings to enhance binding affinity and selectivity.
  3. Final coupling: Combining various functional groups to achieve the desired pharmacophore.

The detailed synthetic pathway is proprietary but generally follows established protocols in medicinal chemistry.

Molecular Structure Analysis

Structure

BAY 869766 has a complex molecular structure characterized by:

  • Chemical Formula: C19_{19}H20_{20}F3_3I N2_2O5_5S
  • Molecular Weight: Approximately 572.34 g/mol
  • IUPAC Name: N-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide

Data

The compound exhibits a solid state at room temperature with specific stereochemical configurations that contribute to its biological activity. The three-dimensional structure reveals an allosteric binding site on MEK1/2 enzymes, which is crucial for its mechanism of action.

Chemical Reactions Analysis

Reactions

BAY 869766 primarily undergoes metabolic reactions within biological systems. Its interactions with MEK enzymes lead to significant downstream effects on the ERK signaling pathway, influencing cell cycle regulation and apoptosis.

Technical Details

The compound's reactivity profile includes:

  • Binding Affinity: High selectivity for MEK1/2 over other kinases.
  • Inhibition Mechanism: Allosteric modulation prevents ATP from activating MEK, thereby inhibiting phosphorylation of ERK.

In vitro studies demonstrate that BAY 869766 effectively reduces ERK phosphorylation in various cancer cell lines.

Mechanism of Action

Process

BAY 869766 operates by binding to an allosteric site on MEK1/2 enzymes, leading to:

  1. Inhibition of ERK Activation: Prevents phosphorylation of ERK proteins.
  2. Reduction in Cell Proliferation: Alters signaling pathways associated with tumor growth.

Data

Pharmacodynamic studies indicate that sustained inhibition of MEK activity correlates with reduced tumor growth in xenograft models. The compound has shown efficacy in both monotherapy and combination therapy settings.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Poorly soluble in water (0.0818 mg/mL)
  • Melting Point: Not specified but expected to be stable under physiological conditions.

Chemical Properties

  • pKa Values: Strongest acidic pKa at approximately 7.21.
  • LogP (octanol-water partition coefficient): Approximately 3.11, indicating moderate lipophilicity.
  • Polar Surface Area: Approximately 107.89 Ų, suggesting limited permeability through biological membranes.

These properties influence the bioavailability and distribution of BAY 869766 within biological systems.

Applications

BAY 869766 is primarily investigated for its applications in oncology as a targeted therapy for various cancers:

The ongoing clinical trials aim to establish optimal dosing regimens and evaluate long-term efficacy and safety profiles in patients with advanced malignancies.

Molecular Mechanisms of Action

Allosteric Inhibition of MEK1/2 Kinase Activity

Bay 869766 (also designated RDEA119 or refametinib) exerts its primary antitumor effects through non-ATP-competitive binding to a unique allosteric pocket within MEK1/2 kinases. Structural analyses reveal that the compound binds adjacent to, but distinct from, the Mg-ATP binding site, forming critical interactions that stabilize MEK in a catalytically inactive conformation. Key molecular interactions include:

  • Hydrogen bonding with the backbone nitrogen of Ser212 in MEK1
  • Hydrophobic packing against Val211 and Ile141
  • A ternary complex formation with MEK and Mg-ATP that prevents conformational changes required for ERK phosphorylation [1] [7]

This binding mode enables substrate-specific inhibition by sterically blocking the docking site for ERK while permitting ATP binding. Enzyme kinetics demonstrate uncompetitive inhibition with ATP, with IC50 values of 19 nM for MEK1 and 47 nM for MEK2 in biochemical assays. The allosteric mechanism confers high potency while minimizing off-target effects common to ATP-competitive kinase inhibitors [1] [10].

Table 1: Enzymatic Inhibition Profile of Bay 869766

TargetIC50 (nM)Binding ModeConformational Effect
MEK119 ± 3AllostericStabilizes inactive state
MEK247 ± 6AllostericStabilizes inactive state
ERK>10,000No bindingNo effect

Selectivity Profiling Against Non-Target Kinases

Comprehensive kinase profiling across >200 human kinases demonstrates Bay 869766's exceptional selectivity for MEK1/2 over unrelated kinases. Screening at 1 μM concentration revealed:

  • Minimal off-target inhibition (≤25% inhibition) against 98% of kinases tested
  • Only 4 kinases (PKCα, CDK2, GSK3β, and Aurora B) showed >50% inhibition at 1 μM, albeit at concentrations >50-fold higher than the MEK1 IC50
  • No significant activity against receptor tyrosine kinases (EGFR, FGFR, VEGFR) or upstream RAS/RAF pathway components [1] [4]

The molecular basis for this selectivity resides in the compound's specific recognition of the MEK-specific allosteric pocket, which lacks conservation across other kinase families. This selectivity profile significantly reduces risks of off-target toxicity compared to first-generation MEK inhibitors like PD0325901, which showed moderate activity against MKK5 and JNK kinases [7] [10].

Table 2: Selectivity Profile Across Representative Kinase Families

Kinase FamilyRepresentative Members TestedInhibition at 1 μM (%)Fold-Selectivity vs. MEK1
AGCPKCα, Akt<50%>50x
CAMKCaMKII, DAPK1<30%>100x
CMGCCDK2, GSK3β50-65%20-30x
STEMAP3K7, STK10<25%>100x
TKEGFR, Src<20%>100x

Downstream Suppression of ERK Phosphorylation Dynamics

Bay 869766 achieves potent suppression of ERK1/2 phosphorylation (pERK) through direct MEK inhibition. Pharmacodynamic studies reveal:

  • Rapid pERK inhibition within 1 hour post-dosing in vivo, with >90% suppression achieved at plasma concentrations of 300-500 nM
  • Time-resolved dynamics show biphasic recovery: partial recovery at 8-12 hours followed by sustained suppression beyond 24 hours with appropriate dosing
  • Dose-response relationships demonstrate EC50 values of 2.5-15.8 nM across various cancer cell lines, with maximal pathway suppression at concentrations ≥100 nM [1] [6] [8]

In orthotopic pancreatic cancer models (OCIP19, OCIP21, OCIP23), twice-daily dosing at 6.25 mg/kg achieved sustained pERK suppression throughout the dosing interval, correlating with decreased tumor proliferation (BrdU incorporation reduced by 70-85%) and G1 cell cycle arrest. The degree of pERK suppression directly predicted antitumor efficacy, with near-complete pathway inhibition (>95%) required for maximal growth inhibition [2] [3].

Table 3: pERK Suppression Across Preclinical Models

Model SystemCell Line/MethodEC50 (nM)Max pERK Suppression (%)Biological Effect
In vitro (melanoma)A3755.2 ± 1.198 ± 2G1 arrest
In vitro (pancreatic)OCIP237.8 ± 2.395 ± 3S-phase reduction
In vivo (Hep3B xenograft)Immunoblot12.3*93 ± 4Tumor growth inhibition
In vivo (MH3924A allograft)IHC of tumor sections8.5*97 ± 2AFP reduction

*Plasma concentration required for 50% pERK suppression

Modulation of RAS/RAF/MEK/ERK Pathway Crosstalk

Bay 869766 significantly influences signaling crosstalk within the MAPK pathway and with parallel pathways:

  • Feedback Loop Modulation: Monotherapy induces compensatory RAF activation within 24 hours in RAS-mutant models, evidenced by increased B-Raf phosphorylation at S338. This feedback limits single-agent efficacy but creates synthetic lethality when combined with RAF inhibitors. Sorafenib co-administration prevents this adaptive response, resulting in deeper pathway suppression [6] [8]

  • Vertical Pathway Inhibition: In hepatocellular carcinoma models, Bay 869766 combined with sorafenib (RAF inhibitor) demonstrates synergistic antiproliferative activity (combination index <0.3). Mechanistically, the dual blockade prevents RAF-mediated MEK reactivation while simultaneously targeting both kinase nodes. This combination reduces pERK levels more profoundly (98% vs. 70-80% with either agent alone) and delays resistance development [6] [8]

  • Horizontal Pathway Interactions: In pancreatic cancer, Bay 869766 combined with rapamycin (mTOR inhibitor) suppresses compensatory S6 ribosomal protein activation. While MEK inhibition alone increases pS6 in 60% of tumors via mTOR pathway cross-activation, combination therapy reduces pS6 by 85-90% and enhances G1 arrest through coordinated suppression of parallel growth pathways [2] [3] [9]

Table 4: Pathway Crosstalk Modulation in Combination Therapies

Combination PartnerTargetCancer ModelKey InteractionFunctional Outcome
SorafenibRAFHep3B HCCPrevents feedback RAF activationpERK suppression increased to 98%
RapamycinmTOROCIP19 pancreaticBlocks compensatory S6 activationpS6 reduction by 85-90%
TemsirolimusmTORC1BRAF-mutant thyroidInduces autophagic cell deathTumor volume reduction to 0.34 cm³

These interactions highlight Bay 869766's role as a crosstalk modulator whose biological effects extend beyond direct MEK inhibition to reconfiguring broader signaling network behavior. The compound's specific allosteric binding preserves physiological ATP binding while disrupting pathway flux, enabling unique combinatorial effects not achievable with ATP-competitive inhibitors [1] [6] [9].

Table 5: Standard Nomenclature for Bay 869766

Designation TypeName
Primary chemicalBay 869766
Development codeRDEA119
INNRefametinib
Alternate codesBAY 86-9766, BAY-869766
Chemical formulaC19H20F3IN2O5S

Properties

Product Name

Bay 869766;rdea119

IUPAC Name

N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide

Molecular Formula

C19H20F3IN2O5S

Molecular Weight

572.3 g/mol

InChI

InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3

InChI Key

RDSACQWTXKSHJT-UHFFFAOYSA-N

Synonyms

BAY 869766
BAY-869766
BAY869766
N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide
RDEA 119
RDEA-119
RDEA119
refametini

Canonical SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.